Methanol-d3

Beschreibung

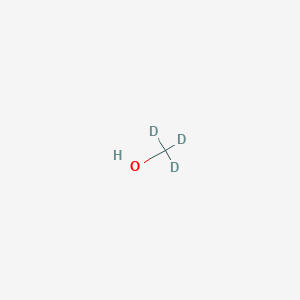

Structure

3D Structure

Eigenschaften

IUPAC Name |

trideuteriomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171669 | |

| Record name | (2H3)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.060 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-29-2 | |

| Record name | Methan-d3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H3)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methanol-d3: A Technical Guide for Researchers and Drug Development Professionals

Methanol-d3, an isotopologue of methanol (B129727), is a crucial solvent and reagent in modern chemical and pharmaceutical research.[1] Its unique properties, stemming from the replacement of hydrogen atoms with deuterium (B1214612), make it an invaluable tool in various analytical and synthetic applications.[2][3] This guide provides an in-depth overview of this compound, its properties, applications, and a detailed experimental protocol for its use in Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties

This compound, also known as methyl-d3 alcohol or 1,1,1-Trideuteromethanol, has the chemical formula CD₃OH.[3][4] The substitution of protium (B1232500) with deuterium in the methyl group results in a higher molecular weight compared to standard methanol.[5][6] This isotopic labeling is key to its utility, particularly in minimizing solvent signals in ¹H NMR spectroscopy.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | CD₃OH (also written as CHD₃O) | [3][5][6][8][9] |

| Molecular Weight | 35.06 g/mol | [4][5][6][8][9] |

| CAS Number | 1849-29-2 | [3][4][5][6] |

| Appearance | Colorless liquid | [4][8] |

| Density | ~0.867 g/mL at 20-25 °C | [4] |

| Boiling Point | ~65 °C | [4][10] |

| Melting Point | ~-98 °C | [10] |

| Refractive Index | n20/D 1.327 | [4] |

| Isotopic Purity | Typically ≥99.5 atom % D | [2][3][4] |

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in both academic and industrial research settings.

2.1. NMR Spectroscopy

The most common application of this compound is as a deuterated solvent for NMR spectroscopy.[2][3][4] Its high isotopic purity ensures that the solvent's proton signals are minimal, allowing for clear and interpretable spectra of the dissolved analyte.[2] This is crucial for the structural elucidation and quantification of various chemical substances in research, biochemistry, and pharmaceutical analysis.[2]

2.2. Organic Synthesis and Isotopic Labeling

In synthetic organic chemistry, this compound serves as a valuable reagent. It is used to introduce a deuterated methyl group (-CD₃) into molecules.[11] This isotopic labeling is particularly important in drug development for several reasons:

-

Metabolic Studies: Deuterium-labeled compounds are used to trace the metabolic pathways of drugs within biological systems.

-

Kinetic Isotope Effect: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This can be exploited to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile.[11]

-

Quantitative Analysis: Deuterated compounds are often used as internal standards in mass spectrometry-based quantification assays due to their similar chemical behavior but distinct mass.

This compound is considered a cost-effective and readily available source for the d3-methyl group.[11]

2.3. Other Research Applications

This compound is also employed in the synthesis of complex molecules with specific properties. For instance, it has been used in the preparation of compounds with antitumor activities and inhibitors for enzymes in pathogens like Mycobacterium tuberculosis.[8]

Experimental Protocol: Sample Preparation for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis using this compound as the solvent.

Objective: To obtain a high-resolution ¹H NMR spectrum of a compound of interest.

Materials:

-

This compound (≥99.5% isotopic purity)

-

High-quality NMR tube

-

Pipettes

-

The compound to be analyzed

-

Vortex mixer (optional)

Procedure:

-

Weighing the Sample: Accurately weigh approximately 1-10 mg of the solid sample directly into the NMR tube. For liquid samples, use a pipette to add 1-10 µL. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

-

Adding the Solvent: Using a clean pipette, add approximately 0.5-0.7 mL of this compound to the NMR tube.

-

Dissolving the Sample: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer for a few seconds to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of suspended particles.

-

Transfer and Labeling: Carefully place the NMR tube into the spinner turbine. Ensure the tube is properly labeled with the sample identification.

-

NMR Spectrometer Setup: Insert the sample into the NMR spectrometer. Follow the instrument's standard operating procedures for locking, shimming, and acquiring the ¹H NMR spectrum. The lock signal for this compound will be based on the deuterium frequency.

-

Data Processing: After data acquisition, process the spectrum using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts. The residual proton signal for this compound appears as a quintet around 3.31 ppm and the hydroxyl proton signal appears as a broad singlet around 4.87 ppm, which can be used for reference if an internal standard is not present.

References

- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]

- 2. armar-europa.de [armar-europa.de]

- 3. This compound | ZEOTOPE [zeotope.com]

- 4. 甲醇-d3 99.8 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methan-d3-ol [webbook.nist.gov]

- 6. This compound | TRC-M276588-1G | LGC Standards [lgcstandards.com]

- 7. Methanol D3, 5 ml, glass, CAS No. 1849-29-2 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Methanol (Dâ, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Methanol D3 | Eurisotop [eurisotop.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Deuterated Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated methanol (B129727), a critical solvent and reagent in advanced scientific research and pharmaceutical development. This document details the physical characteristics of its primary isotopologues—CH₃OD, CD₃OH, and CD₃OD—and offers insights into the experimental protocols for their determination. Furthermore, it explores the significant role of deuterated methanol in altering drug pharmacokinetics through the kinetic isotope effect.

Core Physical Properties of Deuterated Methanol Isotopologues

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), results in notable changes in the physical properties of methanol. These differences are crucial for applications ranging from NMR spectroscopy to the synthesis of deuterated pharmaceuticals.[1][2] The following tables summarize the key physical properties of methanol and its common deuterated isotopologues.

Table 1: General and Thermodynamic Properties

| Property | Methanol (CH₃OH) | Methanol-d1 (CH₃OD) | Methanol-d3 (CD₃OH) | Methanol-d4 (CD₃OD) |

| CAS Number | 67-56-1 | 1455-13-6[3] | 1849-29-2[4] | 811-98-3 |

| Molecular Formula | CH₄O | CH₃DO[3] | CHD₃O | CD₄O |

| Molar Mass ( g/mol ) | 32.04 | 33.05[3] | 35.06[5][6] | 36.07[7] |

| Melting Point (°C) | -97.6 | -98[3][8] | -97.8[4] | -98[9][7] |

| Boiling Point (°C) | 64.7 | 65.5[3] | 64.7[4] | 65[7] |

| Flash Point (°C) | 11-12 | 11.1[8] | - | 11[9] |

Table 2: Physical and Optical Properties

| Property | Methanol (CH₃OH) | Methanol-d1 (CH₃OD) | This compound (CD₃OH) | Methanol-d4 (CD₃OD) |

| Density (g/mL at 25°C) | 0.792 | 0.813[3] | 0.867 | 0.888[7] |

| Refractive Index (n20/D) | 1.329 | 1.327[3] | - | 1.326 |

| Appearance | Clear, colorless liquid[10] | Clear, colorless liquid[3] | - | Clear, colorless liquid[7] |

| Solubility in Water | Miscible[10] | Completely miscible[3] | - | Miscible |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of deuterated methanol is paramount for its effective application. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing purity. The capillary method is a widely used and reliable technique.

-

Apparatus: Mel-Temp apparatus or similar heating block, capillary tubes (one end sealed), thermometer.[11]

-

Procedure:

-

Sample Preparation: A small amount of the solid (frozen deuterated methanol) is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.[12]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[11] For pure substances, this range is typically narrow (0.5-1°C).

-

Density Measurement (Pycnometer or Graduated Cylinder Method)

Density is a crucial parameter for solvent-based calculations and reaction stoichiometry.

-

Apparatus: Pycnometer (for high precision) or a graduated cylinder, and an analytical balance.[13][14][15]

-

Procedure (using a graduated cylinder):

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[15]

-

Volume Measurement: A known volume of the deuterated methanol isotopologue is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.[15]

-

Mass of Cylinder and Liquid: The total mass of the graduated cylinder containing the liquid is measured.[15]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[13][15]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[13]

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is an important property for identifying substances and assessing their purity.

-

Apparatus: Abbe refractometer, a constant temperature bath.

-

Procedure:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the deuterated methanol sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted to illuminate the scale. The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value, typically 20°C, using the connected water bath.

-

Application in Drug Development: The Kinetic Isotope Effect

A significant application of deuterated methanol in pharmaceutical research is in the synthesis of deuterated drug candidates.[16][17] The substitution of hydrogen with deuterium at a metabolic "soft spot" in a drug molecule can significantly slow down its metabolism due to the Kinetic Isotope Effect (KIE) .[18][19][20] The C-D bond is stronger than the C-H bond, requiring more energy for cleavage by metabolic enzymes like Cytochrome P450.[21][22] This can lead to an improved pharmacokinetic profile, including a longer half-life, increased exposure, and potentially reduced toxic metabolites.[19][23]

The following diagram illustrates a simplified workflow for leveraging the KIE in drug development.

Caption: Workflow for utilizing the Kinetic Isotope Effect in drug development.

Signaling Pathways and Logical Relationships

The use of deuterated compounds in drug development offers a strategic advantage by modifying metabolic pathways. The following diagram illustrates the logical relationship between deuteration and its effect on drug metabolism and pharmacokinetics.

Caption: Impact of deuteration on a drug's metabolic pathway and pharmacokinetics.

References

- 1. archivemarketresearch.com [archivemarketresearch.com]

- 2. Iranian Scientists Produce Deuterated Methanol [ana.ir]

- 3. CH3OD [chembk.com]

- 4. Methanol D3 | Eurisotop [eurisotop.com]

- 5. Methanol (Dâ, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Methan-d3-ol [webbook.nist.gov]

- 7. Deuteromethanol (CD3OD) [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Deuterated methanol - Wikipedia [en.wikipedia.org]

- 10. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pennwest.edu [pennwest.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. batman.edu.tr [batman.edu.tr]

- 14. matestlabs.com [matestlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Page loading... [wap.guidechem.com]

- 17. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 18. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 20. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

A Technical Guide to Isotopic Purity Requirements for Methanol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isotopic purity requirements for Methanol-d3 (CD₃OH), a critical deuterated solvent in modern research and pharmaceutical development. It details the quality parameters, analytical methodologies for their verification, and the implications for experimental outcomes, particularly in high-sensitivity applications like Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

This compound is a form of methanol (B129727) where the three hydrogen atoms of the methyl group have been replaced by their heavy isotope, deuterium (B1214612).[1] This isotopic substitution makes it an invaluable solvent for NMR spectroscopy, as it minimizes solvent interference in ¹H NMR spectra, allowing for the clear observation of analyte signals.[2] Its applications are central to research in chemistry, biochemistry, and the pharmaceutical industry, where it is used for structural elucidation, quantitative analysis (qNMR), and as a starting material in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1][3][4] The quality of this compound is paramount, as impurities can significantly compromise the accuracy and reproducibility of experimental results.

Key Quality Parameters and Specifications

The utility of this compound is defined by several key purity specifications. High isotopic enrichment is crucial, but chemical purity and low water content are equally important for demanding applications.[4][5] Below is a summary of typical specifications for various grades of this compound available from leading suppliers.

Table 1: Typical Specifications for Commercial this compound

| Parameter | NMR Grade | High-Purity / qNMR Grade |

| Isotopic Purity (Atom % D) | ≥ 99.5% | ≥ 99.8% - 99.96% |

| Water Content | ≤ 0.1% | ≤ 0.05% - 0.03% |

| Chemical Purity (GC) | ≥ 99% | ≥ 99.9% |

Note: Specifications can vary between suppliers. Always refer to the supplier's certificate of analysis for lot-specific data.

Experimental Protocols for Quality Control

Rigorous quality control is essential to verify the purity of this compound.[5] The following sections detail the standard experimental methodologies used to assess its isotopic and chemical purity.

Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the isotopic enrichment of this compound. The analysis focuses on quantifying the residual proton signal from the partially deuterated isotopologues (e.g., CHD₂OH).

Methodology:

-

Sample Preparation:

-

Prepare a sample by placing the this compound solvent directly into a clean, dry 5 mm NMR tube. No additional analyte is required.

-

It is critical to use NMR tubes that have been oven-dried and cooled in a desiccator to minimize moisture contamination.[5]

-

-

Instrument Configuration:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A standard broadband or inverse-detection probe.

-

Locking: The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.[6]

-

-

Data Acquisition:

-

Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Parameters:

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay (d1): 5-7 times the T1 of the residual proton signal (typically 15-30 seconds for accurate integration).

-

Number of Scans: 16 to 64, depending on spectrometer sensitivity.

-

Spectral Width: A standard window covering 0-12 ppm.

-

-

-

Data Analysis:

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Identify the residual ¹H signal of the methyl group in this compound (a quintet around 3.31 ppm due to coupling with deuterium).

-

Integrate the residual methyl peak and any visible satellite peaks (e.g., from ¹³C coupling).

-

The isotopic purity (Atom % D) is calculated by comparing the integral of the residual proton signal to that of a known internal standard or by using instrument-specific software calibrated for this purpose.

-

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile organic impurities in this compound, such as residual non-deuterated methanol, ethanol, or acetone.

Methodology:

-

Sample Preparation:

-

Directly inject a small, precise volume (e.g., 0.1 - 1.0 µL) of the this compound sample into the GC-MS system.

-

For quantitative analysis, a deuterated internal standard (e.g., Methanol-d4 if not analyzing for it) can be added to a known volume of the sample to correct for injection volume variability.[7]

-

-

Instrument Configuration:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

-

Column: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase column, is required to achieve good separation of methanol from other volatile impurities.[7]

-

Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

-

-

GC Method Parameters:

-

Injector Temperature: 200 - 250 °C.

-

Split Ratio: Typically 50:1 or 100:1 to avoid column overloading.

-

Oven Temperature Program:

-

Initial Temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200-220 °C.

-

Final Hold: Hold at the final temperature for 2-5 minutes.

-

-

Detector Temperature (FID): 250 - 300 °C.

-

-

MS Method Parameters (if applicable):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 15 to 200 to detect common solvent impurities.

-

-

Data Analysis:

-

Identify impurity peaks by comparing their retention times and mass spectra to a reference library.

-

Quantify impurities by calculating the area of each impurity peak relative to the total area of all peaks (area percent method) or by using a calibration curve generated from standards.

-

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in solvents.[8] The coulometric method is preferred for the very low water levels expected in high-purity this compound.

Methodology:

-

Instrument Preparation:

-

Use a coulometric Karl Fischer titrator.

-

The titration cell should be conditioned to a dry, anhydrous state before introducing the sample. This involves running the titrator until a stable, low drift rate is achieved.

-

-

Sample Handling:

-

Handle the this compound sample in a dry environment (e.g., under a nitrogen blanket or in a glovebox) to prevent absorption of atmospheric moisture.[5]

-

Use a clean, dry gas-tight syringe to draw a precise volume of the sample.

-

-

Titration Procedure:

-

Determine the exact weight of the sample by weighing the syringe before and after injection into the KF titration cell.[9]

-

Inject the sample directly into the conditioned titration cell.

-

Start the titration. The instrument will generate iodine electrochemically, which reacts stoichiometrically with the water in the sample.

-

The instrument automatically detects the endpoint when all the water has been consumed.

-

-

Calculation:

-

The instrument calculates the amount of water based on the total charge passed (coulombs) to generate the iodine.

-

The water content is typically reported as a percentage (%) or in parts per million (ppm).

-

Quality Control and Application Workflow

The following diagram illustrates a typical workflow for the quality control and use of this compound in a research or pharmaceutical setting, ensuring that the solvent meets the stringent requirements of the intended application.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 5. ukisotope.com [ukisotope.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. gmpinsiders.com [gmpinsiders.com]

- 9. Determination of Water Content in Methanol Using Karl Fischer Titration [sigmaaldrich.com]

An In-Depth Technical Guide to the NMR Spectrum of Methanol-d3 (CD₃OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Methanol-d3 (CD₃OH), a critical solvent in modern chemistry. This document outlines the characteristic chemical shifts and coupling constants observed in ¹H, ¹³C, and ²H NMR spectroscopy, details experimental protocols for sample preparation and spectral acquisition, and visualizes the underlying nuclear spin interactions.

Core Data Presentation: NMR Spectral Parameters

The NMR spectrum of this compound is characterized by signals from the residual protons in the solvent, the carbon-13 nucleus, and the deuterium (B1214612) nucleus. The precise chemical shifts can be influenced by factors such as temperature, concentration, and the presence of solutes.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is dominated by the signal of the hydroxyl proton (OH). Additionally, a residual signal from the methyl group (CHD₂) is often observed due to incomplete deuteration.

| Signal | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Hydroxyl Proton (-OH ) | ~4.87 | Singlet (broad) | Not applicable | The chemical shift is highly dependent on temperature, concentration, and solvent purity (water content). The signal is often broad due to chemical exchange. |

| Residual Methyl Proton (-CH D₂) | ~3.31 | Quintet | JH,D ≈ 1.9 - 2.2 | The quintet arises from coupling to the two deuterium atoms on the same carbon (spin of D = 1). The multiplicity follows the 2nI+1 rule, where n=2 and I=1, resulting in 5 lines with an intensity ratio of approximately 1:2:3:2:1. |

| Water (H₂O/HOD) | ~4.8 | Singlet (broad) | Not applicable | Often present as an impurity. Its chemical shift is also temperature and concentration-dependent and can exchange with the hydroxyl proton of methanol. |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound displays a single resonance for the methyl carbon, which is split by the attached deuterium atoms.

| Signal | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Methyl Carbon (-C D₃) | ~49.0 | Septet | JC,D ≈ 20 - 22 | The septet multiplicity is due to coupling with three deuterium atoms (2nI+1, where n=3 and I=1). |

²H (Deuterium) NMR Spectral Data

The deuterium NMR spectrum provides a direct observation of the deuterium nuclei in the solvent.

| Signal | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Methyl Deuterium (-CD ₃) | ~3.31 | Singlet | Not applicable | Typically observed as a single, sharp resonance. |

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Analyte Purity: Ensure the sample to be analyzed is of high purity to avoid signals from contaminants.

-

Solvent Selection: this compound is a polar protic solvent and should be chosen for analytes that are readily soluble in it.

-

Sample Concentration:

-

For ¹H NMR, a concentration of 1-10 mg of the analyte in 0.5-0.7 mL of this compound is generally sufficient.

-

For ¹³C NMR, a higher concentration of 10-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of ¹³C.

-

-

Procedure: a. Weigh the desired amount of the analyte directly into a clean, dry vial. b. Add the appropriate volume of this compound to the vial. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following are typical starting parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

¹H NMR Acquisition Parameters:

| Parameter | Value | Purpose |

| Pulse Program | zg30 | Standard 30-degree pulse experiment for quantitative measurements. |

| Number of Scans (NS) | 8 - 16 | Sufficient for most samples with adequate concentration. |

| Relaxation Delay (D1) | 1 - 5 s | Allows for full relaxation of protons between scans for accurate integration. |

| Acquisition Time (AQ) | 2 - 4 s | Determines the resolution of the spectrum. |

| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules. |

| Temperature | 298 K | Standard room temperature acquisition. |

¹³C NMR Acquisition Parameters:

| Parameter | Value | Purpose |

| Pulse Program | zgpg30 | Proton-gated decoupling for observation of carbon signals with NOE enhancement. |

| Number of Scans (NS) | 128 - 1024 | A higher number of scans is required due to the low sensitivity of ¹³C. |

| Relaxation Delay (D1) | 2 s | A standard delay for most carbon experiments. |

| Acquisition Time (AQ) | 1 - 2 s | Adequate for typical carbon spectral resolution. |

| Spectral Width (SW) | 240 ppm | Covers the full range of carbon chemical shifts. |

| Temperature | 298 K | Standard room temperature acquisition. |

²H NMR Acquisition Parameters:

| Parameter | Value | Purpose |

| Pulse Program | zg | A simple pulse-acquire experiment is sufficient. |

| Number of Scans (NS) | 1 | The high concentration of deuterium in the solvent requires only a single scan. |

| Relaxation Delay (D1) | 5 s | Ensures complete relaxation. |

| Acquisition Time (AQ) | 1 s | Provides sufficient resolution. |

| Spectral Width (SW) | 10 ppm | Adequate to observe the deuterium signal. |

| Temperature | 298 K | Standard room temperature acquisition. |

Visualizations of Nuclear Interactions and Workflows

The following diagrams illustrate the key spin-spin coupling interactions in this compound and a typical workflow for NMR analysis.

Caption: J-coupling interactions in residual CHD₂OH.

Caption: A typical workflow for an NMR experiment.

Solubility of Compounds in Methanol-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chemical compounds in deuterated methanol (B129727) (Methanol-d3, CD3OH), a critical solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the solubility characteristics of analytes in this compound is paramount for acquiring high-quality NMR data, which is essential in fields ranging from synthetic chemistry to drug discovery and metabolomics. This document offers insights into solubility principles, qualitative solubility data for common compound classes, detailed experimental protocols for quantitative solubility determination, and logical workflows to guide solvent selection and sample preparation.

Introduction to this compound as an NMR Solvent

Deuterated methanol is a widely used solvent in NMR spectroscopy.[1] In this solvent, the hydrogen atoms of methanol (CH3OH) are replaced with deuterium (B1214612) (D), an isotope of hydrogen.[2] This isotopic substitution is crucial because deuterium resonates at a much different frequency than protons (¹H), effectively making the solvent transparent in ¹H NMR spectra and minimizing overwhelming solvent signals that would otherwise obscure the signals from the analyte.[3]

This compound is a polar protic solvent, capable of engaging in hydrogen bonding.[4] Its properties are very similar to non-deuterated methanol, and for the purpose of solubility, it is generally assumed that if a compound is soluble in methanol, it will also be soluble in this compound.[5][6]

Factors Influencing Solubility in this compound

The solubility of a compound in this compound is governed by several key factors, adhering to the principle of "like dissolves like."[7] Understanding these factors is crucial for predicting and troubleshooting solubility issues.

-

Polarity: As a polar solvent, this compound readily dissolves other polar molecules and salts that can engage in dipole-dipole interactions and hydrogen bonding.[7] Nonpolar compounds generally exhibit poor solubility in this compound.

-

Temperature: For most solid solutes, solubility in this compound increases with temperature. This is because higher temperatures provide more kinetic energy to overcome the intermolecular forces within the solid lattice.[8]

-

Molecular Size: Larger molecules often have lower solubility compared to smaller molecules with similar structures, as more energy is required to create a solvent cavity to accommodate them.[9]

-

pH: For ionizable compounds, the pH of the solution can significantly impact solubility. While not always controlled in a typical NMR sample, the inherent acidity or basicity of the compound and any impurities can play a role.

Qualitative Solubility of Common Compound Classes in Methanol

| Compound Class | Expected Solubility in Methanol | Rationale |

| Alcohols | High | "Like dissolves like"; capable of hydrogen bonding with methanol. |

| Amines | High | Polar and capable of hydrogen bonding. |

| Carboxylic Acids | High | Polar and can form hydrogen bonds. |

| Aldehydes & Ketones | Moderate to High | Polar carbonyl group allows for dipole-dipole interactions. |

| Esters | Moderate | Less polar than alcohols or acids, but still have some polarity. |

| Amides | Moderate to High | Polar and can participate in hydrogen bonding. |

| Alkyl Halides | Low to Moderate | Polarity varies; generally less soluble than more polar functional groups. |

| Ethers | Low to Moderate | Less polar than alcohols; solubility decreases with increasing alkyl chain length. |

| Aromatic Hydrocarbons | Low | Generally nonpolar, leading to poor solubility in polar methanol. |

| Alkanes | Very Low | Nonpolar, making them immiscible with polar methanol. |

| Sugars (e.g., Glucose) | High | Highly polar with multiple hydroxyl groups for hydrogen bonding. |

| Amino Acids | Varies | Solubility depends on the side chain (R group); many are soluble. |

| Peptides & Proteins | Varies | Highly dependent on the amino acid sequence and overall polarity. |

| Salts (Organic & Inorganic) | Moderate to High | Many salts are soluble due to ion-dipole interactions. |

Disclaimer: This table provides general guidance. Actual solubility can vary significantly based on the specific structure, molecular weight, and presence of other functional groups within a molecule.

Experimental Protocol for Determining Solubility for NMR Analysis

For many applications, particularly in drug development and quantitative analysis, a precise understanding of a compound's solubility is necessary. The following protocol outlines a general method for determining the solubility of a solid compound in this compound for the purpose of preparing an NMR sample. This method is adapted from standard laboratory procedures for NMR sample preparation.[8][10][11][12]

Materials:

-

Compound of interest (solid)

-

This compound

-

Analytical balance

-

Small vial (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Centrifuge

-

5 mm NMR tubes

-

Pasteur pipette with cotton or glass wool plug, or a syringe with a filter (0.22 µm or 0.45 µm)[10]

Procedure:

-

Initial Small-Scale Test: To conserve material, start with a small amount of the compound (~1 mg) in a vial and add a small volume of this compound (e.g., 100 µL).[13] Vigorously mix the sample using a vortex mixer. Observe if the compound completely dissolves. This will give a rough indication of solubility.

-

Preparation of a Saturated Solution:

-

Accurately weigh a known amount of the compound (e.g., 10-20 mg) into a clean, dry vial.[8]

-

Add a known volume of this compound (e.g., 0.6 mL) to the vial.[8][10]

-

Cap the vial tightly and vortex the mixture for several minutes to facilitate dissolution.

-

Allow the mixture to equilibrate. For precise measurements, this may involve shaking at a constant temperature for an extended period (e.g., 24 hours). For a quicker estimate for NMR, a few minutes of vigorous mixing followed by settling may suffice.

-

-

Separation of Undissolved Solid:

-

If undissolved solid remains, centrifuge the vial to pellet the excess solid.

-

Carefully transfer the supernatant (the clear, saturated solution) to a clean NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining solid particles.[8][10] Alternatively, a syringe with an appropriate filter can be used. The final solution in the NMR tube must be free of any particulate matter.[13]

-

-

Quantitative Determination (Optional but Recommended for Precise Measurement):

-

A known concentration of an internal standard can be added to the saturated solution to determine the precise concentration of the dissolved compound via quantitative NMR (qNMR).

-

Alternatively, a known volume of the clear supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solid measured.

-

Troubleshooting:

-

Broad NMR Peaks: This can be a sign of a non-homogenous or overly concentrated sample.[14] Ensure the sample is well-mixed and consider diluting if necessary.

-

Compound Crashes Out of Solution: If a compound is only soluble when warm, it may precipitate upon cooling to room temperature in the NMR spectrometer.[9] In such cases, variable temperature (VT) NMR may be required.

-

Poor Solubility: If the compound is not sufficiently soluble in this compound, consider trying a different deuterated solvent.[14] For polar compounds, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a powerful alternative, though sample recovery can be challenging due to its high boiling point.[15]

Visualizing Key Workflows

The following diagrams, created using the DOT language, illustrate critical decision-making processes and experimental workflows relevant to solubility in the context of NMR spectroscopy.

Conclusion

This compound is an indispensable solvent for NMR spectroscopy, particularly for the analysis of polar compounds. While its solubilizing properties are nearly identical to those of its non-deuterated counterpart, a systematic approach to determining solubility is crucial for obtaining high-quality, reproducible NMR data. By understanding the fundamental principles of solubility and following robust experimental protocols, researchers can confidently prepare samples in this compound and effectively troubleshoot any solubility challenges that may arise. The workflows provided in this guide offer a logical framework for both solubility testing and the broader context of solvent selection in NMR-based research and development.

References

- 1. armar-europa.de [armar-europa.de]

- 2. This compound | ZEOTOPE [zeotope.com]

- 3. m.youtube.com [m.youtube.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. researchgate.net [researchgate.net]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. chem.rochester.edu [chem.rochester.edu]

- 15. NMR solvent selection - that also allows sample recovery [biochromato.com]

Navigating the Risks: A Technical Guide to the Safe Handling of Methanol-d3

For Researchers, Scientists, and Drug Development Professionals

Methanol-d3 (CD3OH), a deuterated isotopologue of methanol (B129727), is an indispensable solvent in modern research, particularly in nuclear magnetic resonance (NMR) spectroscopy. While its applications are vast, the inherent toxicity and flammability of methanol necessitate a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth overview of the safety precautions, handling procedures, and toxicological profile of this compound to ensure a safe laboratory environment.

Section 1: Hazard Identification and Classification

This compound shares the same hazardous properties as its non-deuterated counterpart, methanol. It is a highly flammable liquid and vapor, and it is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] The primary target organs for methanol toxicity are the optic nerve and the central nervous system (CNS).

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1][3][4] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1][3][4] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1][3][4] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs (optic nerve, central nervous system).[1] |

Section 2: Toxicological Profile and Exposure Limits

The toxicity of methanol is primarily due to its metabolism in the body. The liver enzyme alcohol dehydrogenase metabolizes methanol to formaldehyde, which is then converted to formic acid. The accumulation of formic acid leads to metabolic acidosis and is responsible for the characteristic ocular toxicity of methanol, which can result in blindness.

Signaling Pathway of Methanol Toxicity

Caption: Metabolic pathway of this compound leading to toxicity.

Occupational Exposure Limits

The following occupational exposure limits for methanol are established by various regulatory agencies and should be strictly adhered to when handling this compound.

| Parameter | Value | Agency |

| Permissible Exposure Limit (PEL) - 8-hour TWA | 200 ppm | OSHA[5] |

| Recommended Exposure Limit (REL) - 10-hour TWA | 200 ppm | NIOSH[5] |

| Short-Term Exposure Limit (STEL) - 15 minutes | 250 ppm | NIOSH[5] |

| Threshold Limit Value (TLV) - 8-hour TWA | 200 ppm | ACGIH[5] |

| STEL - 15 minutes | 250 ppm | ACGIH[5] |

Section 3: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Chemical Formula | CD3OH |

| Molecular Weight | 35.06 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic alcohol odor |

| Boiling Point | 65 °C (lit.) |

| Melting Point | Not available |

| Flash Point | 11 °C (51.8 °F) - closed cup |

| Density | 0.867 g/mL at 25 °C (lit.) |

| Vapor Pressure | Not available |

| Explosion Limits | 5.5 - 36.5 % (lit.) |

| Solubility | Miscible with water, alcohol, ether, and organic solvents. |

| Hygroscopicity | Hygroscopic (readily absorbs moisture from the air) |

Section 4: Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for the safe use of this compound in a laboratory setting.

Experimental Workflow for Handling this compound

Caption: A stepwise workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure. The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a potential splash, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water may be ineffective but can be used to cool fire-exposed containers.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][4] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Remove all sources of ignition. Ventilate the area. Contain the spill with an inert material and prevent it from entering drains or waterways.

Section 6: Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1]

-

Store in a designated flammable liquids storage cabinet.

-

Ground and bond containers when transferring material to prevent static electricity.[1][2]

-

Incompatible materials to avoid include strong oxidizing agents, acids, and acid anhydrides.

Disposal

-

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of it down the drain.

-

Use a licensed hazardous waste disposal company.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Continuous vigilance and a strong safety culture are paramount when working with any hazardous chemical.

References

A Technical Guide to Commercial Suppliers of High-Purity Methanol-d3 for Researchers and Drug Development Professionals

Introduction

Methanol-d3 (CD3OH), a deuterated isotopologue of methanol, is an essential solvent and reagent in modern research and development, particularly within the pharmaceutical and biotechnology sectors. Its unique properties, stemming from the replacement of hydrogen atoms with deuterium (B1214612) on the methyl group, make it invaluable for a range of sensitive analytical techniques and as a building block in the synthesis of deuterated drug candidates. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailing product specifications, quality control methodologies, and key applications to assist researchers, scientists, and drug development professionals in selecting the appropriate grade and supplier for their specific needs.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers specialize in the production and distribution of high-purity deuterated solvents, including this compound. The quality and specifications of this compound can vary between suppliers and product grades, making a careful comparison essential. Key parameters to consider include isotopic purity (atom % D), chemical purity, and water content. Below is a comparative summary of offerings from prominent commercial suppliers.

Table 1: Comparison of High-Purity this compound from Major Commercial Suppliers

| Supplier | Product Name/Grade | Isotopic Purity (atom % D) | Chemical Purity (%) | Water Content | Notes |

| Sigma-Aldrich (MilliporeSigma) | This compound, 99.8 atom % D | ≥ 99.8[1] | ≥ 99 (CP) | ≤ 0.05% | Suitable for NMR. |

| Cambridge Isotope Laboratories, Inc. | Methanol (D3, 99.5%) | ≥ 99.5[2][3] | ≥ 98[2] | Not specified | Applications in proteomics.[2] |

| Thermo Scientific Chemicals | This compound, for NMR, 99.5 atom % D | ≥ 99.5[4] | Not specified | Not specified | NMR Grade.[4] |

| ARMAR Isotopes | This compound, 99.5 atom%D | ≥ 99.5[5] | High Purity[5] | Not specified | For NMR spectroscopy.[5] |

| Zeochem | This compound 99.5%D | ≥ 99.5[6][7] | ≥ 99.0 (GC)[7] | ≤ 0.050% (KF Coulometer)[7] | Available in various packaging.[6] |

| Apollo Scientific | This compound >99.5 Atom % D | > 99.5[8] | Not specified | Not specified | General laboratory use. |

| Eurisotop | Methanol D3, 99,50% D | 99.50[9] | Not specified | < 1%[9] | For NMR spectroscopy. |

| CDN Isotopes | This compound | Not specified | Not specified | Not specified | Offers a wide range of deuterated compounds.[10] |

Note: This table is a summary based on publicly available data and may not reflect the full range of products or most current specifications. It is recommended to consult the suppliers' websites and Certificates of Analysis for the latest information.

Quality Control and Analytical Methods

Suppliers of high-purity this compound employ rigorous quality control measures to ensure their products meet the stringent requirements of their applications. The primary analytical techniques used to certify the purity and isotopic enrichment of this compound are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the principal method for determining the isotopic purity (atom % D) of this compound. The residual proton signal of the methyl group is integrated and compared to the signal of the hydroxyl proton to calculate the degree of deuteration.

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to determine the chemical purity of the solvent and to identify and quantify any volatile organic impurities.

-

Karl Fischer Titration: This is the industry-standard method for the precise determination of water content in solvents. For high-purity grades, a coulometric Karl Fischer titrator is typically used to achieve low detection limits.

A Certificate of Analysis (CoA) is provided with each batch of high-purity this compound, detailing the results of these quality control tests.[11][12] Researchers should always review the CoA to ensure the product meets the specific requirements of their experiment.

Key Applications and Experimental Protocols

High-purity this compound is a versatile tool in the modern laboratory, with its primary applications centered around NMR spectroscopy and deuterated drug development.

Application in NMR Spectroscopy

This compound is a widely used solvent for NMR spectroscopy due to its ability to dissolve a broad range of polar to moderately polar organic molecules.[5] The use of a deuterated solvent is crucial in ¹H NMR to avoid a large, interfering solvent signal that would otherwise obscure the signals from the analyte.

Generalized Experimental Protocol for NMR Sample Preparation using this compound

-

Analyte Preparation: Ensure the analyte to be analyzed is dry and free of residual non-deuterated solvents.

-

Weighing the Analyte: Accurately weigh a suitable amount of the analyte (typically 1-10 mg for ¹H NMR) directly into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Using a clean, dry pipette or syringe, add the appropriate volume of high-purity this compound (typically 0.5-0.7 mL for a standard 5 mm NMR tube) to dissolve the analyte.[13]

-

Homogenization: Cap the NMR tube securely and gently vortex or invert the tube several times to ensure the analyte is completely dissolved and the solution is homogeneous.

-

Transfer and Analysis: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Methanol (Dâ, 99.5%) - Cambridge Isotope Laboratories, DLM-598-5 [isotope.com]

- 3. Methanol (Dâ, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. This compound, for NMR, 99.5 atom % D 2.5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. armar-europa.de [armar-europa.de]

- 6. zeochem.com [zeochem.com]

- 7. This compound | ZEOTOPE [zeotope.com]

- 8. 1849-29-2 Cas No. | this compound >99.5 Atom % D 1ml ampoule | Apollo [store.apolloscientific.co.uk]

- 9. Methanol D3 | Eurisotop [eurisotop.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

Navigating the Natural Abundance of Deuterium in Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of deuterium (B1214612) in methanol (B129727), a topic of increasing relevance in pharmaceutical research and development. Understanding the baseline isotopic composition of methanol is critical for studies involving deuterated compounds, metabolic tracing, and the interpretation of analytical data. This document offers a summary of quantitative data, detailed experimental protocols for isotopic analysis, and an examination of the significance of deuterium's natural abundance in the context of drug metabolism.

Quantitative Data on Deuterium Abundance

The natural abundance of deuterium (²H or D) on Earth is approximately 0.0156% of all hydrogen isotopes.[1] This means that for every 6420 hydrogen atoms, on average, one is a deuterium atom.[2] In the context of methanol (CH₃OH), this natural abundance is distributed between the methyl (CH₃) and hydroxyl (OH) groups. While specific site-determined abundances for commercially available, non-enriched methanol are not extensively published, the overall deuterium content will reflect the general terrestrial abundance.

The isotopic composition of water, a primary source of hydrogen in many synthetic and biological processes, can influence the final deuterium content of methanol. The Vienna Standard Mean Ocean Water (VSMOW) is the primary reference standard for hydrogen and oxygen isotopes.

For practical laboratory purposes, it is crucial to recognize that the natural deuterium content can introduce a small but measurable signal in sensitive analytical techniques. In mass spectrometry, for instance, the presence of naturally occurring deuterium contributes to the M+1 peak in the mass spectrum of methanol.[3]

Table 1: General Natural Abundance of Hydrogen Isotopes

| Isotope | Symbol | Natural Abundance (%) |

| Protium | ¹H | >99.98 |

| Deuterium | ²H | ~0.0156 |

Source: Wikipedia[1]

Table 2: Isotopic Composition of Methanol (CH₃OH) at Natural Abundance

| Isotopologue | Description | Approximate Natural Abundance (%) |

| ¹²CH₃OH | All hydrogen as protium | ~99.94 |

| ¹²CH₂DOH | One deuterium in the methyl group | ~0.045 |

| ¹²CH₃OD | One deuterium in the hydroxyl group | ~0.015 |

| ¹³CH₃OH | Carbon-13 isotope | ~1.1 |

Note: These are estimations based on general isotopic abundances and statistical distribution. Actual values may vary depending on the synthetic or biological origin of the methanol.

Experimental Protocols for Determining Deuterium Abundance

The precise quantification of deuterium at natural abundance levels in methanol requires sensitive analytical techniques. The two primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Deuterium NMR (²H-NMR) Spectroscopy

²H-NMR spectroscopy is a powerful tool for determining the site-specific abundance of deuterium.[4] The chemical shift of deuterium is very similar to that of protium, allowing for the identification of deuterium at different positions within a molecule.[5]

Experimental Protocol:

-

Sample Preparation:

-

Prepare the methanol sample in a non-deuterated solvent to avoid overwhelming the signal from the analyte.[6]

-

An internal standard with a known deuterium concentration may be added for quantification.

-

Transfer the solution to a high-precision NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ²H-NMR spectra on a high-field NMR spectrometer.[7]

-

Use a quantitative pulse sequence, ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of the deuterium nuclei between scans. This is critical for accurate integration of the signals.

-

A large number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.[8]

-

-

Data Analysis:

-

Process the acquired free induction decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals corresponding to the methyl (CH₂D) and hydroxyl (OD) positions.

-

Calculate the relative abundance of deuterium at each site by comparing the integral values. If an internal standard is used, the absolute concentration can be determined.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly sensitive method for determining the isotopic composition of volatile compounds like methanol.[9]

Experimental Protocol:

-

Sample Preparation:

-

The methanol sample is typically introduced directly into the GC system via liquid injection or through headspace solid-phase microextraction (HS-SPME).[9]

-

For quantification, an internal standard, such as deuterated methanol with a known isotopic enrichment (e.g., CD₃OD), is added to the sample.

-

-

GC-MS Analysis:

-

Gas Chromatography: A polar capillary column, such as a DB-WAX, is typically used to achieve good separation of methanol from any potential impurities.[9] The GC oven temperature program is optimized to ensure a sharp, symmetrical peak for methanol.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The instrument is set to monitor the molecular ions of both non-deuterated methanol (m/z 32) and its deuterated isotopologues (e.g., m/z 33 for CH₂DOH and CH₃OD).

-

-

Data Analysis:

-

A calibration curve is generated using standards with known concentrations of the deuterated analogue.

-

The ratio of the peak areas of the analyte and the internal standard is used to quantify the amount of naturally abundant deuterated methanol in the sample.

-

Significance in Drug Development: The Kinetic Isotope Effect

The natural abundance of deuterium is generally not a significant factor in the biological activity of most drugs. However, the strategic replacement of hydrogen with deuterium at specific molecular positions, a process known as deuteration, is a powerful tool in drug development. This strategy leverages the Kinetic Isotope Effect (KIE) .

The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly if that hydrogen is replaced with deuterium. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds.

By selectively deuterating a drug molecule at a site of metabolism, it is possible to slow down its breakdown, which can lead to:

-

Improved Metabolic Stability: The drug remains in the body for a longer period.

-

Increased Drug Exposure: Higher plasma concentrations can be achieved with the same dose.

-

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.

-

Potentially Altered Pharmacokinetic Profile: This can lead to less frequent dosing and improved patient compliance.

The use of deuterated analogs as internal standards in bioanalytical methods is also a critical application, ensuring the accuracy and precision of pharmacokinetic data.

Visualizations

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. iaea.org [iaea.org]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. benchchem.com [benchchem.com]

- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 8. Quantitative analysis of methanol in wastewater by GC-MS with direct injection or headspace SPME sample introduction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Foundational Research Applications of Methanol-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanol-d3 (CD3OH), a deuterated isotopologue of methanol (B129727), serves as a versatile and powerful tool in a multitude of foundational research applications. Its unique properties, stemming from the replacement of three protium (B1232500) atoms with deuterium (B1214612), enable researchers to trace metabolic pathways, quantify analytes with high precision, and elucidate complex chemical reaction mechanisms. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental methodologies and quantitative data to support its utility in cutting-edge scientific endeavors.

Internal Standard in Quantitative Mass Spectrometry

One of the most widespread applications of this compound is as an internal standard (IS) in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard for robust and reliable quantification.[1]

Principle: A known amount of this compound is added to a sample at the earliest stage of preparation. Due to its nearly identical chemical and physical properties to endogenous or analyte methanol, it co-elutes during chromatography and experiences similar extraction efficiencies and ionization responses.[2] However, it is distinguishable by its higher mass-to-charge ratio (m/z). By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during sample preparation and analysis can be accurately corrected, leading to highly precise and accurate quantification.[3]

Quantitative Data Summary:

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of quantitative methods.

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard (e.g., this compound) | Reference |

| Recovery Variability | Can vary significantly between samples (e.g., up to 3.5-fold in patient plasma) | Inter-individual variability is effectively corrected | [4][5] |

| Precision (%CV) | Higher, more susceptible to matrix effects | Typically < 15% (often < 5%) | [4] |

| Accuracy (%Bias) | Prone to significant bias due to differential recovery | Typically within ±15% of the nominal concentration | [4] |

| Linearity of Calibration | May be affected by matrix effects | Excellent linearity over a wide dynamic range (e.g., 3 orders of magnitude) | [6] |

Experimental Protocol: Quantification of Methanol in Wastewater using GC-MS with this compound as an Internal Standard

This protocol is adapted from methodologies for analyzing volatile organic compounds in aqueous matrices.[6]

1. Materials and Reagents:

-

This compound (CD3OH) of known purity

-

Methanol (CH3OH) for calibration standards

-

Reagent-grade water

-

Wastewater sample

-

GC-MS system with a polar capillary column (e.g., DB-WAX)

2. Preparation of Solutions:

-

This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in reagent-grade water at a concentration of 1000 µg/mL.

-

Methanol Calibration Standards: Prepare a series of calibration standards by spiking known amounts of methanol into reagent-grade water to cover the expected concentration range in the wastewater samples.

3. Sample Preparation:

-

To a 10 mL volumetric flask, add a known volume of the wastewater sample.

-

Spike the sample with a precise volume of the this compound internal standard stock solution to achieve a final concentration that is within the linear range of the instrument and comparable to the expected analyte concentration.

-

Bring the sample to volume with reagent-grade water.

4. GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample onto the GC-MS system.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

-

Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Methanol (CH3OH): m/z 31 (primary), 32

-

This compound (CD3OH): m/z 35 (primary), 34

-

-

5. Data Analysis:

-

Integrate the peak areas for the primary ions of methanol (m/z 31) and this compound (m/z 35).

-

Calculate the response ratio (Area of m/z 31 / Area of m/z 35) for each calibration standard and the unknown samples.

-

Construct a calibration curve by plotting the response ratio against the concentration of the methanol calibration standards.

-

Determine the concentration of methanol in the wastewater samples by interpolating their response ratios from the calibration curve.

Tracer in Metabolic Flux Analysis (MFA)

This compound is an invaluable tracer for studying the metabolism of single-carbon (C1) compounds, particularly in methylotrophic organisms like the yeast Pichia pastoris, which is widely used for recombinant protein production.[7] By introducing this compound as a carbon source, researchers can trace the path of the deuterated methyl group through the intricate network of metabolic pathways.

Principle: When P. pastoris is grown on this compound, the deuterium atoms are incorporated into various downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using techniques like LC-MS or NMR, it is possible to quantify the rates (fluxes) of metabolic reactions. This provides a detailed snapshot of the cell's metabolic state under specific conditions.[8]

Methanol Metabolism in Pichia pastoris

Methanol metabolism in P. pastoris begins with its oxidation to formaldehyde (B43269). This is a critical branch point where formaldehyde can either be assimilated into biomass or dissimilated to produce energy.

-

Assimilation Pathway: Formaldehyde condenses with xylulose-5-phosphate to form dihydroxyacetone and glyceraldehyde-3-phosphate, which then enter central carbon metabolism to produce biomass precursors.

-

Dissimilation Pathway: Formaldehyde is oxidized to formate (B1220265) and then to carbon dioxide, a process that generates NADH for energy production.

Experimental Protocol: General Workflow for MFA using this compound

This protocol outlines the key steps for a deuterium tracing experiment in P. pastoris.

1. Cell Culture:

-

Cultivate Pichia pastoris in a chemostat with a defined medium containing a mixture of a non-labeled carbon source (e.g., glycerol) and this compound. The ratio can be varied to study metabolic shifts.[9]

2. Rapid Sampling and Quenching:

-

To halt metabolic activity instantaneously, rapidly withdraw a cell suspension from the bioreactor.

-

Immediately quench the cells in a cold (-40 °C) aqueous methanol solution (e.g., 60% v/v).[10] This step is critical to prevent changes in metabolite levels after sampling.

3. Metabolite Extraction:

-

Separate the quenched cells from the quenching solution by centrifugation at low temperature.

-

Extract the intracellular metabolites from the cell pellet using a method such as boiling ethanol (B145695) extraction.[8] This involves resuspending the cell pellet in hot ethanol (e.g., 75-80°C) to lyse the cells and solubilize the metabolites.

4. Isotopic Analysis:

-

Analyze the metabolite extracts using LC-MS/MS or high-resolution mass spectrometry.

-

Determine the mass isotopologue distributions for key metabolites to quantify the incorporation of deuterium from this compound.

5. Metabolic Flux Calculation:

-

Use the isotopic labeling data, along with measured extracellular fluxes (substrate uptake and product secretion rates), to calculate the intracellular metabolic fluxes using specialized software (e.g., 13CFLUX2).[9]

Elucidation of Reaction Mechanisms

This compound is a powerful probe for investigating the mechanisms of chemical reactions, particularly in catalysis and enzymology. By comparing the reaction rates of this compound and its non-deuterated counterpart, researchers can determine the kinetic isotope effect (KIE).

Principle: The C-D bond is stronger than the C-H bond. If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. This phenomenon, known as a primary kinetic isotope effect (kH/kD > 1), provides strong evidence for the involvement of that specific C-H bond in the rate-limiting step. The magnitude of the KIE can provide further insights into the transition state of the reaction.[11]

Application Example: Methanol Oxidation

In the study of methanol oxidation on catalytic surfaces, which is relevant to direct methanol fuel cells, this compound can be used to determine whether the cleavage of the C-H or O-H bond is rate-limiting.[12]

Quantitative Data: Kinetic Isotope Effects in Methanol Synthesis

While not for oxidation, a study on methanol synthesis via CO2 hydrogenation on an In2O3 catalyst provides an example of KIE data. The ratio of the production rate of CD3OD to CH3OH was found to be temperature-dependent, indicating a kinetic isotope effect.[3]

| Temperature (°C) | Product Ratio (CD3OD / CH3OH) |

| 200 | 0.53 |

| 220 | 0.64 |

| 260 | ~1.00 |

Data adapted from[3]

This data demonstrates that at lower temperatures, the reaction with deuterium is significantly slower, indicating a primary KIE.

Pharmacokinetic and ADME Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Deuteration, including the use of trideuterated methyl groups as in this compound, can be strategically employed to alter the metabolic profile of a drug.

Principle: The "deuterium effect" or kinetic isotope effect can be leveraged to slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. If a drug is metabolized by oxidation of a methyl group, replacing that group with a trideuteromethyl (-CD3) group can significantly reduce the rate of its metabolism. This can lead to a longer half-life, increased drug exposure, and potentially a more favorable pharmacokinetic profile.[13]

Application Example: Deuterated Enzalutamide (B1683756) (d3-ENT)

Enzalutamide is a drug used to treat prostate cancer, and one of its metabolic pathways is N-demethylation. A deuterated version, d3-ENT, where the N-methyl group is replaced with an N-trideuteromethyl group, was developed to slow this metabolic process.

Quantitative Pharmacokinetic Data: Enzalutamide vs. d3-Enzalutamide in Rats